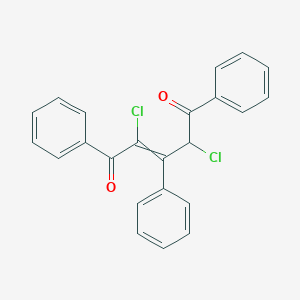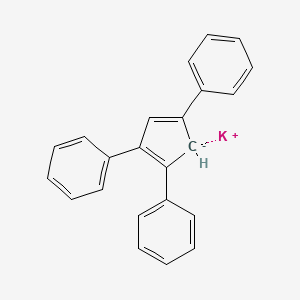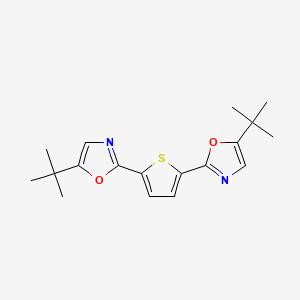
2,2'-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-oxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-oxazole) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a thiene ring (a sulfur-containing five-membered ring) linked to two oxazole rings (five-membered rings containing nitrogen and oxygen), each substituted with a tert-butyl group. The presence of these functional groups imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-oxazole) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiene Ring: The thiene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones with sulfur sources under acidic conditions.
Oxazole Ring Formation: The oxazole rings are often formed via cyclization reactions involving nitriles and aldehydes in the presence of catalysts like zinc chloride.
Coupling Reaction: The final step involves coupling the thiene ring with the oxazole rings. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and solvents to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2,2’-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of oxazole rings to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxazole rings, especially at the tert-butyl positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
2,2’-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-oxazole) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of optical brighteners and photoinitiators for various industrial applications, including coatings, inks, and plastics.
作用机制
The mechanism by which 2,2’-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-oxazole) exerts its effects depends on its application:
Fluorescent Probes: The compound absorbs UV light and emits visible light, making it useful in imaging and diagnostic applications.
Therapeutic Agents: It may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing biological pathways.
相似化合物的比较
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Known for its use as an optical brightener and fluorescent probe.
2,2’-(2,5-Thiophenediyl)bis(5-tert-butylbenzoxazole): Another compound with similar structural features and applications.
Uniqueness
2,2’-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-oxazole) stands out due to its specific combination of thiene and oxazole rings, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over light absorption and emission.
属性
CAS 编号 |
139713-56-7 |
|---|---|
分子式 |
C18H22N2O2S |
分子量 |
330.4 g/mol |
IUPAC 名称 |
5-tert-butyl-2-[5-(5-tert-butyl-1,3-oxazol-2-yl)thiophen-2-yl]-1,3-oxazole |
InChI |
InChI=1S/C18H22N2O2S/c1-17(2,3)13-9-19-15(21-13)11-7-8-12(23-11)16-20-10-14(22-16)18(4,5)6/h7-10H,1-6H3 |
InChI 键 |
HFMGHNDTSSPVMV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CN=C(O1)C2=CC=C(S2)C3=NC=C(O3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


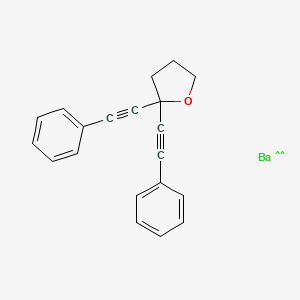
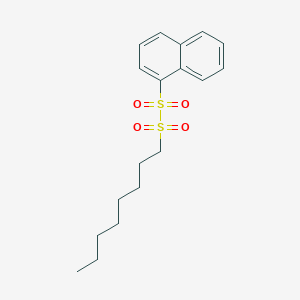

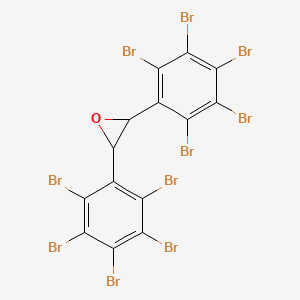


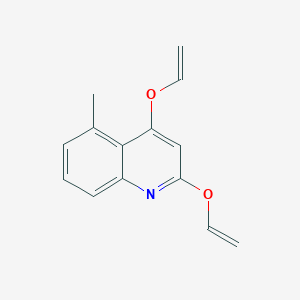
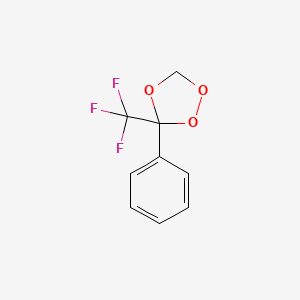
-lambda~5~-phosphane](/img/structure/B14278566.png)
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)
